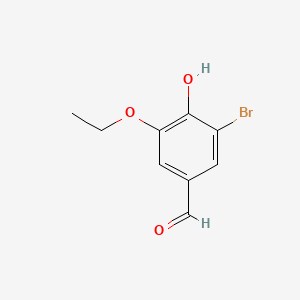

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as 3-bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide demonstrates methods that could potentially be adapted for synthesizing 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. These processes often involve the reaction of 4-hydroxybenzaldehyde with bromine-containing compounds in methanol, showcasing a foundation for synthesizing bromo-hydroxybenzaldehydes under mild conditions (Yang et al., 2008).

Molecular Structure Analysis

Crystallographic studies on similar bromo-hydroxybenzaldehydes provide insights into the molecular structure of this compound. These compounds typically exhibit planar structures, with variations depending on the nature of substituents, which can affect the crystal packing through hydrogen bonding or π-π interactions (Chumakov et al., 2014).

Chemical Reactions and Properties

Bromo-hydroxybenzaldehydes engage in various chemical reactions, including condensation and halogenation processes, which could be indicative of the reactivity of this compound. For instance, the compound could participate in reactions with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond, potentially leading to the formation of 2-alkenoylphenols under specific conditions (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of bromo-hydroxybenzaldehydes, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents, affecting the compound's application in various fields (Silva et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and participation in specific types of chemical reactions, are defined by the functional groups present in the compound. The presence of the bromo, ethoxy, and hydroxy groups in this compound suggests a potential for versatile chemical behavior, including electrophilic substitutions and participation in condensation reactions (Blasco et al., 2017).

Scientific Research Applications

Analytical Techniques

- The determination of compounds similar to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, such as 3-bromo-4-hydroxybenzaldehyde, has been studied using gas chromatography. This method is characterized by its simplicity, speed, accuracy, and precision, offering a reliable approach for analyzing such compounds (Shi Jie, 2000).

Chemical Synthesis

- There has been a significant focus on improving the synthesis process of related compounds like 3-bromo-4-hydroxybenzaldehyde. For instance, a method using p-hydroxybenzaldehyde as the raw material and H2O2/HBr as the bromination agent was developed, achieving a product yield of up to 70.04%. This process is noted for being less environmentally polluting (Zhang Song-pei, 2009).

Environmental Chemistry

- The red alga Rhodomela larix has been found to contain compounds similar to this compound, such as 3-bromo-4-hydroxybenzaldehyde. These bromophenols have been isolated alongside other known bromophenols from the same species (Minoru Suzuki, Nobuhiko Kowata, E. Kurosawa, 1980).

Material Science

- Studies have been conducted on the solubility of compounds like 3-bromo-4-hydroxybenzaldehyde in various monosolvents. The solubility was found to increase with temperature and varied across different solvents. This research is crucial for understanding the properties and applications of such compounds in different solvents (Zhehua Jia, Hao Yin, Youhua Zhao, Hongkun Zhao, 2020).

Crystallography

- Crystallographic studies have been carried out on compounds structurally related to this compound, like 5-bromo-2-hydroxybenzaldehyde. These studies help in understanding the molecular structure and interactions, which is essential for material science and pharmaceutical applications (Y. Chumakov, P. Petrenko, T. B. Codita, V. Tsapkov, D. Poirier, A. Gulea, 2014).

Safety and Hazards

properties

IUPAC Name |

3-bromo-5-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFTCNMUHHQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346475 | |

| Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3111-37-3 | |

| Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

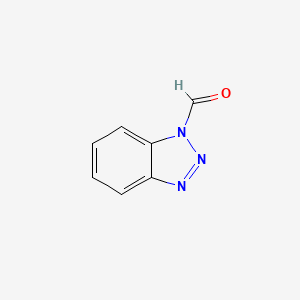

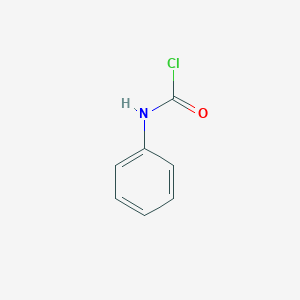

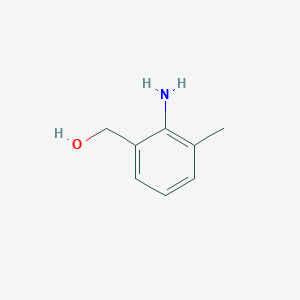

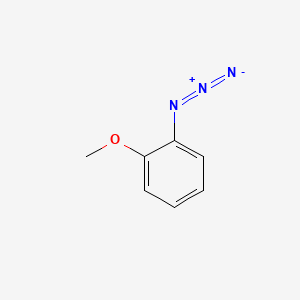

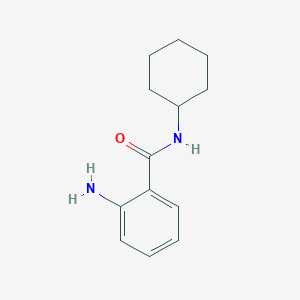

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

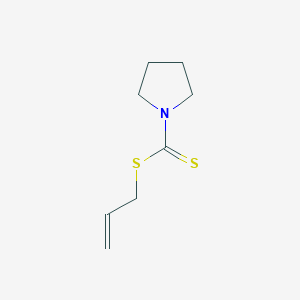

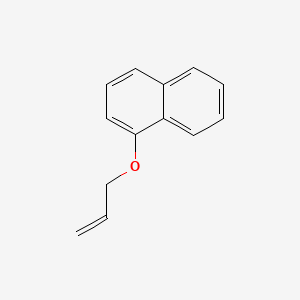

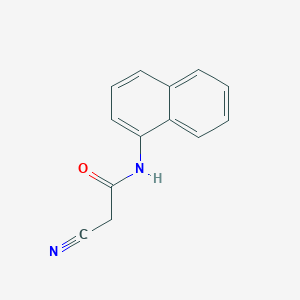

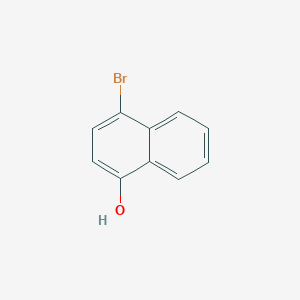

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.